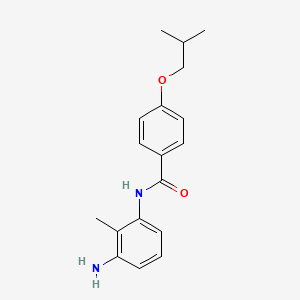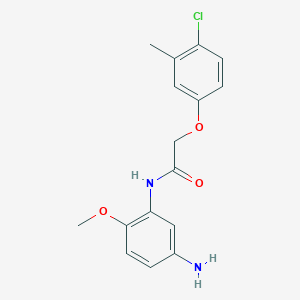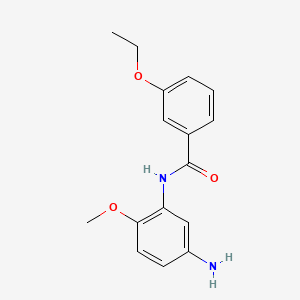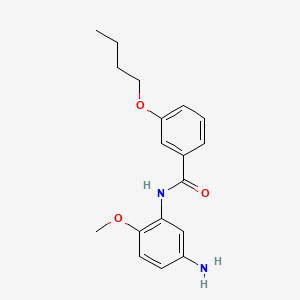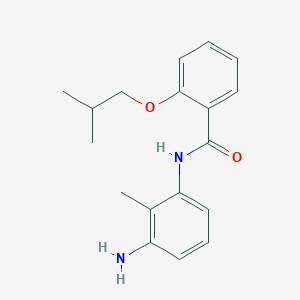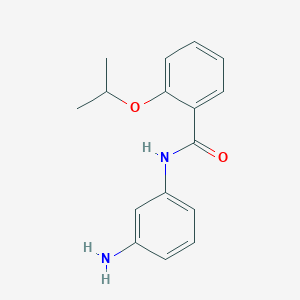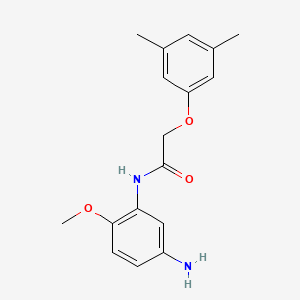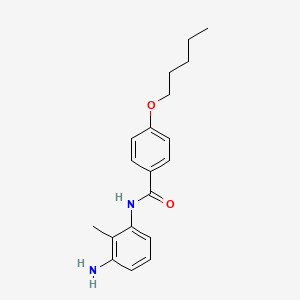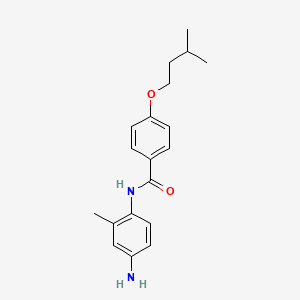
N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide
Übersicht
Beschreibung
N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide, also known as AMIPB, is a synthetic organic compound consisting of a benzamide core with an amine and an isopentyloxy side chain. It is a colorless solid that is soluble in organic solvents. AMIPB has been studied for its potential applications in various scientific fields, such as drug design, material science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition and Anticancer Potential
- Histone Deacetylase (HDAC) Inhibition: Compounds similar to N-(4-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide have been studied for their ability to inhibit histone deacetylases (HDACs). HDAC inhibitors like MGCD0103, a similar compound, selectively inhibit HDACs 1-3 and 11, leading to cancer cell proliferation blockage, histone acetylation, and apoptosis induction (Zhou et al., 2008).
- Cancer Therapeutic Potential: A related compound, 4-amino-N-(2'-aminophenyl)benzamide, demonstrated significant efficacy in inhibiting the growth of slowly proliferating tumors like osteosarcoma and mammary carcinoma (Berger et al., 1985).
Gastrokinetic Activity
- Gastrokinetic Agents: Benzamide derivatives, akin to this compound, were found to have potent gastrokinetic activity. Specifically, certain benzamide derivatives showed significant effects on gastric emptying in animal models (Kato et al., 1992).
Antimicrobial Properties
- Antibacterial and Antifungal Activities: N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, which are structurally similar, displayed broad-spectrum activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Ertan et al., 2007).
Neuroleptic Activity
- Potential Neuroleptic Effects: Certain benzamide compounds related to this compound were designed as potential neuroleptics and showed inhibitory effects on stereotyped behavior in animal models, indicating potential applications in treating psychosis (Iwanami et al., 1981).
Antioxidant Activity
- Electrochemical Oxidation and Antioxidant Activity: Amino-substituted benzamide derivatives, similar in structure, have shown the capacity to act as antioxidants by scavenging free radicals. Their electrochemical oxidation mechanisms provide insights into their free radical scavenging activity (Jovanović et al., 2020).
Potential for Binding Nucleotide Protein Targets
- Binding to Nucleotide Protein Targets: A series of substituted benzamides were synthesized from 4-aminophenazone and showed potential for binding nucleotide protein targets, indicating potential applications in medicinal chemistry (Saeed et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-(3-methylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)10-11-23-17-7-4-15(5-8-17)19(22)21-18-9-6-16(20)12-14(18)3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYJYXKKMTNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



